

# Lactate as a Signaling Molecule Through GPR81: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GPR81 agonist 2

Cat. No.: B12399472

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of lactate's role as a signaling molecule mediated by the G protein-coupled receptor 81 (GPR81). It covers the core signaling pathways, physiological and pathological implications, quantitative data on ligand interactions, and detailed protocols for key experimental assays.

## Introduction to Lactate Signaling via GPR81

Historically considered a metabolic waste product of anaerobic glycolysis, lactate is now recognized as a crucial signaling molecule, or "lactormone," with diverse physiological and pathological functions.<sup>[1]</sup> One of the key mediators of lactate's extracellular signaling is the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).<sup>[2]</sup> GPR81 is a class A GPCR that is highly expressed in adipose tissue, with lower levels of expression in various other tissues including the brain, liver, kidney, and skeletal muscle.<sup>[3]</sup> Lactate is the only known endogenous ligand for GPR81, activating it within a physiological concentration range of 1-20 mM.<sup>[2][4]</sup> This activation initiates a cascade of intracellular events that modulate cellular function, playing significant roles in metabolic regulation, cancer biology, and inflammation. This guide delves into the molecular mechanisms of GPR81 signaling and provides practical guidance for its investigation.

## GPR81 Signaling Pathways

GPR81 canonically signals through the Gi/o family of G proteins. Upon lactate binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the G $\alpha$ i subunit, leading to the dissociation of the G $\alpha$ i and G $\beta$  $\gamma$  subunits. These subunits then modulate the activity of downstream effectors.

## Canonical Gi-Coupled Pathway: Inhibition of Adenylyl Cyclase

The primary and most well-characterized signaling pathway for GPR81 involves the inhibition of adenylyl cyclase by the activated G $\alpha$ i subunit. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.<sup>[5]</sup> The reduction in cAMP levels results in decreased activity of protein kinase A (PKA), a key downstream effector.<sup>[4]</sup> This pathway is fundamental to many of lactate's physiological effects, most notably the inhibition of lipolysis in adipocytes.<sup>[4]</sup>

[Click to download full resolution via product page](#)**Figure 1:** Canonical GPR81 Signaling Pathway.

## Non-Canonical Signaling Pathways

In addition to the canonical Gi-cAMP pathway, GPR81 activation has been linked to other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2), and the PI3K/Akt pathway.<sup>[2]</sup> These pathways are often initiated by the G $\beta\gamma$  subunit or through crosstalk with other signaling networks and are implicated in the diverse roles of GPR81 in cell proliferation, survival, and migration, particularly in the context of cancer.<sup>[6]</sup>

## Physiological and Pathological Roles of Lactate-GPR81 Signaling

The lactate-GPR81 signaling axis is involved in a wide array of physiological and pathological processes.

- Metabolic Regulation: In adipocytes, lactate-mediated activation of GPR81 inhibits hormone-sensitive lipase (HSL), thereby reducing the breakdown of triglycerides and the release of free fatty acids into circulation. This creates a negative feedback loop where a product of glucose metabolism (lactate) signals to conserve stored fat.<sup>[4]</sup>
- Cancer Biology: In the tumor microenvironment, high levels of lactate produced by cancer cells through the Warburg effect can act in an autocrine or paracrine manner to stimulate GPR81.<sup>[6]</sup> This can promote cancer cell proliferation, migration, angiogenesis, and immune evasion.<sup>[6]</sup> GPR81 has been shown to be upregulated in various cancers, including breast, pancreatic, and colon cancer.<sup>[7][8]</sup>
- Inflammation and Immunology: GPR81 signaling has demonstrated anti-inflammatory effects. For instance, it can suppress inflammation in the colon by modulating the function of dendritic cells and macrophages, leading to an increase in regulatory T cells.<sup>[9]</sup>
- Neuroprotection: In the brain, GPR81 is expressed in neurons and its activation by lactate has been suggested to be neuroprotective, particularly in the context of ischemic injury.<sup>[5]</sup>

## Quantitative Data on GPR81 Ligand Interactions and Signaling

The following tables summarize key quantitative data related to GPR81 activation and downstream signaling.

Table 1: Ligand Affinities and Potencies at GPR81

| Ligand                                 | Assay Type             | Cell/Tissue System    | EC50 / IC50 / Ki                     | Reference(s) |
|----------------------------------------|------------------------|-----------------------|--------------------------------------|--------------|
| L-Lactate                              | cAMP Inhibition        | Recombinant CHO cells | ~1.5 - 5 mM                          | [3]          |
| L-Lactate                              | [35S]GTPyS Binding     | Recombinant CHO cells | ~5 mM                                | [10]         |
| 3,5-dihydroxybenzoic acid (3,5-DHBA)   | cAMP Inhibition        | Recombinant CHO cells | ~150 $\mu$ M                         | [2]          |
| 3-Chloro-5-hydroxybenzoic acid (CHBA)  | Lipolysis Inhibition   | Rat Adipocytes        | EC50 ~58 nM                          | [11]         |
| AZD5538                                | Lipolysis Inhibition   | Human Adipocytes      | EC50 ~550 nM                         | [11]         |
| 3-hydroxybutyrate (3-OBA) (Antagonist) | OGD-induced cell death | N2A cells             | Protective at $\mu$ M concentrations | [5]          |

Table 2: Quantitative Effects on Downstream Signaling

| Stimulus             | Downstream Event              | Cell/Tissue System        | Quantitative Change                   | Reference(s) |
|----------------------|-------------------------------|---------------------------|---------------------------------------|--------------|
| Lactate (10 mM)      | CREBSer133 Phosphorylation    | Human Skeletal Muscle     | ~30% reduction post-exercise          | [12]         |
| GPR81 Agonist (CHBA) | ERK1/2 Phosphorylation        | Mouse Skeletal Muscle     | Significant increase                  | [13]         |
| GPR81 Knockdown      | Tumor Volume                  | MDA-MB-231 Xenografts     | Over 50% reduction                    | [7]          |
| Lactate (10 mM)      | HIF-1 $\alpha$ Protein Levels | B16-F10 and Hepa1-6 cells | Upregulation, reversed by GPR81 siRNA | [14]         |

## Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate lactate-GPR81 signaling.

### cAMP Accumulation Assay

This assay measures the ability of GPR81 activation to inhibit adenylyl cyclase and reduce intracellular cAMP levels, typically in response to a stimulator like forskolin.

#### Materials:

- Cells expressing GPR81 (e.g., CHO-K1 or HEK293 cells)
- Culture medium (e.g., DMEM/F12)
- Forskolin
- Lactate or other GPR81 agonists/antagonists
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
- 96- or 384-well plates

**Procedure:**

- Cell Seeding: Seed GPR81-expressing cells in 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
- Serum Starvation: On the day of the assay, replace the culture medium with serum-free medium and incubate for at least 1 hour to reduce basal signaling.
- Compound Preparation: Prepare serial dilutions of lactate or test compounds in stimulation buffer provided with the cAMP assay kit.
- Agonist/Antagonist Treatment: Add the prepared compounds to the cells. For antagonist testing, pre-incubate with the antagonist before adding the agonist.
- Stimulation: Add a sub-maximal concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. Incubate for the time recommended by the assay kit manufacturer (typically 15-30 minutes) at 37°C.
- Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the instructions of the chosen cAMP assay kit.
- Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value. For antagonists, calculate the IC50.

## [35S]GTPyS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPyS, to G $\alpha$  subunits upon receptor activation.[\[10\]](#)[\[15\]](#)

**Materials:**

- Cell membranes prepared from cells or tissues expressing GPR81
- [35S]GTPyS (radiolabeled)
- GDP

- Lactate or other GPR81 agonists
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, pH 7.4)
- Scintillation vials and scintillation fluid
- Glass fiber filter mats and a cell harvester

Procedure:

- Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration.
- Assay Setup: In a 96-well plate, add assay buffer, GDP (to a final concentration of ~10-100 μM), and varying concentrations of the agonist.
- Initiate Reaction: Add the cell membranes and [<sup>35</sup>S]GTPyS (to a final concentration of ~0.1-1 nM) to each well to start the reaction.
- Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
- Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound [<sup>35</sup>S]GTPyS.
- Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
- Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPyS). Plot the specific binding against the agonist concentration to determine EC<sub>50</sub> and E<sub>max</sub> values.

## ERK1/2 Phosphorylation Western Blot

This assay assesses the activation of the MAPK/ERK pathway downstream of GPR81 by detecting the phosphorylation of ERK1/2.[\[3\]](#)

**Materials:**

- Cells expressing GPR81
- Lactate or other GPR81 agonists
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
- HRP-conjugated secondary antibody
- SDS-PAGE gels and Western blotting equipment
- Chemiluminescent substrate

**Procedure:**

- Cell Culture and Stimulation: Culture GPR81-expressing cells to ~80-90% confluence. Serum-starve the cells for at least 4 hours. Treat the cells with lactate or other agonists for various time points (e.g., 0, 5, 15, 30 minutes).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
  - Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
  - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detect the signal using a chemiluminescent substrate and an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
- Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total-ERK.

## Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a novel compound targeting GPR81.



Click to download full resolution via product page

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The role of GRP81 lactate receptor in synaptic transmission regulation: does it enhance endocytosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Inhibition of G Protein-Coupled Receptor 81 (GPR81) Protects Against Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lactate receptor GPR81 drives breast cancer growth and invasiveness through regulation of ECM properties and Notch ligand DLL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell surface lactate receptor GPR81 is crucial for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GTPyS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of the GTPyS ([35S]GTPyS and Eu-GTPyS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Lactate as a Signaling Molecule Through GPR81: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12399472#lactate-as-a-signaling-molecule-through-gpr81>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)